N-((5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
Description
This compound is a heterocyclic hybrid molecule integrating a pyrazoline (4,5-dihydro-1H-pyrazole) core and a 1,2,4-triazole moiety. Key structural features include:
- Pyrazoline ring: Substituted with 4-fluorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups at positions 5 and 3, respectively. The fluorine atom enhances metabolic stability and membrane permeability, while the methoxy group contributes to solubility and π-π stacking interactions .
- 1,2,4-Triazole ring: Linked via a thioether bridge to the pyrazoline core. The triazole’s sulfur atom and methyl group at position 4 may influence pharmacokinetic properties, such as bioavailability and resistance to oxidation .
The compound’s design leverages the bioisosteric principles of heterocyclic chemistry, aiming to optimize biological activity, stability, and solubility.
Properties
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN6O3S/c1-36-27(18-32-28(38)16-20-6-4-3-5-7-20)33-34-30(36)41-19-29(39)37-26(22-8-12-23(31)13-9-22)17-25(35-37)21-10-14-24(40-2)15-11-21/h3-15,26H,16-19H2,1-2H3,(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQODJBLJAQMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F)CNC(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogue, N-((5-((2-(5-(4-Methoxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)-2-Oxoethyl)Thio)-4-(m-Tolyl)-4H-1,2,4-Triazol-3-yl)Methyl)-2-Phenylacetamide (CAS 362505-85-9), differs in two key substituents:
- Thiophene vs.
- m-Tolyl vs. Methyl on Triazole : The m-tolyl group () introduces steric bulk compared to the methyl group in the target compound, which may hinder binding to compact active sites but improve thermal stability .
Table 1. Structural and Physicochemical Comparison
Heterocyclic Core Modifications
- Pyrazole vs. Pyrazoline : The 4,5-dihydro-pyrazoline in the target compound introduces partial saturation, reducing ring strain and enhancing conformational flexibility compared to fully aromatic pyrazoles. This may improve binding to flexible protein targets .
- 1,2,4-Triazole vs. 1,2,3-Triazole : The 1,2,4-triazole in the target compound (vs. 1,2,3-triazole in ) offers distinct hydrogen-bonding capabilities and metabolic resistance due to its sulfur atom .
Q & A
Basic: What are the recommended synthetic pathways for this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core, followed by functionalization of the triazole ring and thioether linkage. Key steps include:
- Step 1 : Condensation of 4-fluorophenyl and 4-methoxyphenyl precursors to form the dihydropyrazole ring under acidic conditions (e.g., acetic acid, reflux) .
- Step 2 : Thiol-alkylation to introduce the thioether bridge, often using mercapto-triazole intermediates and α-haloacetamide derivatives in DMF at 60–80°C .
- Step 3 : Final acylation with 2-phenylacetamide under Schotten-Baumann conditions (e.g., NaOH, dichloromethane/water biphasic system) .
Critical parameters : Temperature control (<5°C during acylation), anhydrous solvents, and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Basic: Which spectroscopic and analytical methods are essential for structural confirmation?
A combination of techniques is required:
- 1H/13C NMR : To confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, methoxyphenyl at δ 3.8 ppm) .
- IR Spectroscopy : Detection of amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
- LC-MS : To verify molecular weight (e.g., [M+H]+ at m/z 645.7) and assess purity .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3%) .
Advanced: How can reaction conditions be optimized for higher yield?
Use statistical experimental design (e.g., Box-Behnken or central composite design) to minimize trials while maximizing output. Key factors include:
Advanced: How to resolve contradictions between solubility and bioactivity data?
Contradictions often arise when hydrophobic moieties (e.g., 4-methyl-4H-1,2,4-triazole) enhance target binding but reduce aqueous solubility. Strategies include:
- Prodrug design : Introduce phosphate esters at the acetamide group to improve solubility, which hydrolyze in vivo .
- SAR analysis : Compare analogs (see table below) to identify substituents balancing solubility and activity:
| Analog | Substituent | Solubility (mg/mL) | IC50 (nM) |
|---|---|---|---|
| Parent | 4-methyl | 0.12 | 45 |
| Analog A | 4-hydroxymethyl | 1.8 | 62 |
| Analog B | 4-carboxyethyl | 2.3 | 120 |
| Data suggests methyl group is critical for potency; hydrophilic groups reduce activity despite higher solubility . |
Advanced: What computational methods predict target interactions?
- Molecular docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR). The pyrazole and triazole rings show π-π stacking with Phe-723, while the fluorophenyl group fits a hydrophobic pocket .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at acetamide) using Schrödinger’s Phase .
Advanced: How to address discrepancies in reported biological activities across studies?
Discrepancies may stem from assay conditions or impurity profiles. Mitigation strategies:
- Standardized assays : Use ATP depletion kits (e.g., Promega) for kinase inhibition studies, ensuring consistent ATP concentration (1 mM) .
- HPLC-MS purity verification : Re-test compounds with >98% purity; impurities <2% (e.g., unreacted thiols) can falsely elevate IC50 values .
- Control benchmarking : Compare against reference inhibitors (e.g., Erlotinib for EGFR) in parallel assays .
Advanced: What are the key considerations for scaling up synthesis?
- Process safety : Avoid exothermic reactions (e.g., acylation) by using jacketed reactors with temperature feedback .
- Solvent recovery : Implement distillation systems for DMF reuse, reducing costs by ~40% .
- Byproduct management : Trap residual thiols with activated charcoal filtration to meet ICH impurity guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
